1-Propylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Propylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
It’s worth noting that all catabolic pathways for carbohydrates, proteins, and lipids eventually connect into glycolysis and the citric acid cycle pathways . As such, it’s possible that this compound could indirectly influence these pathways.
Pharmacokinetics
Pharmacokinetics generally describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .
Result of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 1-aminopropane with a suitable dicarboxylic acid derivative under specific reaction conditions, such as high temperature and pressure, in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Propylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products include carboxylic acids and their derivatives.
Reduction products may include amines or alcohols.
Substitution products can vary widely, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Propylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-ethylpyrrolidine-2-carboxylic acid
1-methylpyrrolidine-2-carboxylic acid
1-propylpiperidine-2-carboxylic acid
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Properties
IUPAC Name |
1-propylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLHZVPLXEUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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